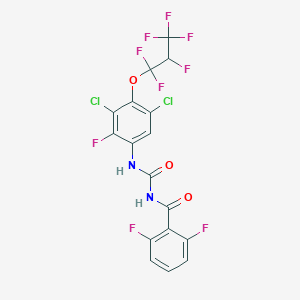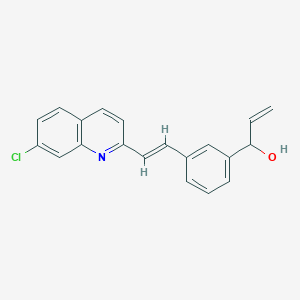
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
描述
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, starting from 3-cyanobenzaldehyde and methyl acetophenone as the initial materials. The synthesis process includes condensation, Grignard reaction, hydroxyl protection, hydroxymethyl reaction, halogenation reaction, and another condensation reaction, resulting in an overall yield of 47.5%. This methodology aims to lower preparation costs, simplify reaction conditions, increase yield, and make the process more suitable for industrial requirements (Yu Qia, 2014).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various techniques, including X-ray diffraction. The absolute stereochemistry of its enantiomers has been determined, providing insights into its molecular configuration and helping to explain its biological activity (J. Gauthier et al., 1990).
Chemical Reactions and Properties
The compound undergoes cycloaddition reactions with various olefins, showcasing its reactivity and potential for further chemical modifications. These reactions are regioselective and mostly stereoselective, highlighting the compound's versatile chemical behavior (O. Tsuge et al., 1988).
科学研究应用
Potential as a CysLT1 Antagonist
One significant application of derivatives of (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol is in the field of leukotriene receptor antagonism. A study by Chen et al. (2016) identified a compound closely related to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol as a highly potent and selective CysLT1 antagonist. This compound demonstrated specific inhibitory properties against the CysLT1 receptor, suggesting potential applications in treating conditions like asthma or allergies where leukotriene receptors play a crucial role (Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F., 2016).
Antimicrobial Properties
Another application area is antimicrobial activity. Desai et al. (2012) synthesized novel Quinoline‐Thiazole Derivatives, including a derivative structurally similar to the compound . These derivatives demonstrated antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).
Antiproliferative Effects
In the field of oncology, compounds similar to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol have been studied for their antiproliferative effects. Chang et al. (2010) synthesized derivatives that showed significant inhibition of cancer cell growth, including in breast, lung, and CNS cancer cell lines. These findings suggest potential applications in cancer therapy (Chang, F.-S., Chen, W., Wang, C., Tzeng, C., & Chen, Y.-l., 2010).
Photolytic Degradation Study
Gandhi et al. (2016) conducted a study focusing on the photolytic degradation of montelukast, a drug substance, and identified a related impurity to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol. This research provides insights into the stability and degradation pathways of pharmaceutical compounds (Gandhi, H., Gollapalli, N. R., Lilakar, J. D., Jain, K., & Mohanty, S., 2016).
Synthesis and Characterization
The compound and its derivatives have been extensively studied in terms of synthesis and characterization. Researchers like Qia (2014) have developed improved procedures for synthesizing related compounds, focusing on cost reduction and yield improvement, vital for industrial-scale production (Qia, Y., 2014).
属性
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUINHIXKJYJX-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472531 | |
| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
CAS RN |
149968-10-5 | |
| Record name | (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


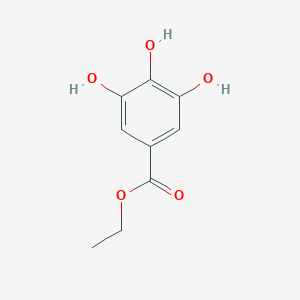
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
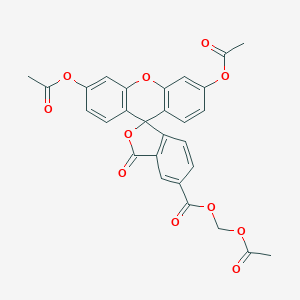
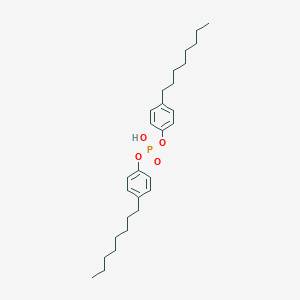
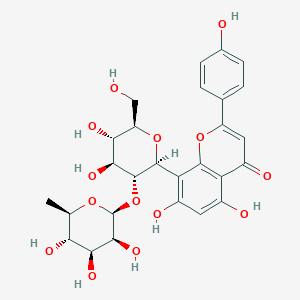
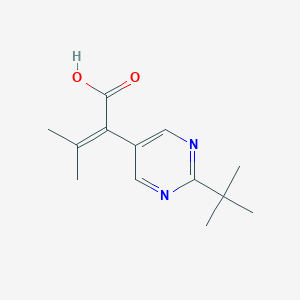
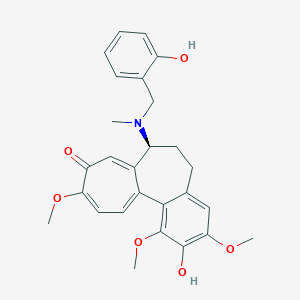
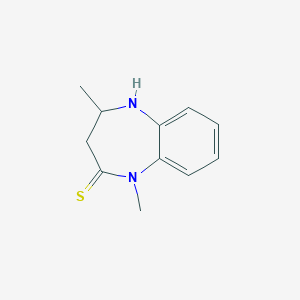
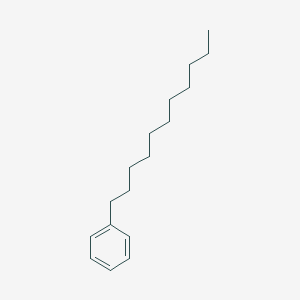
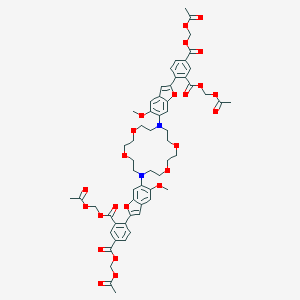
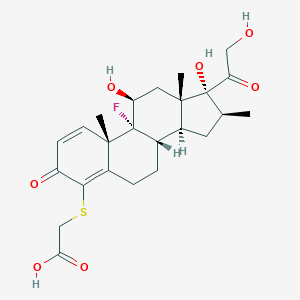
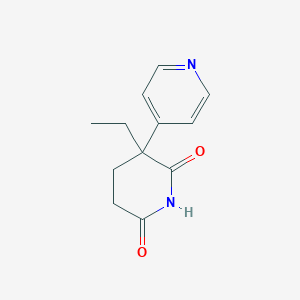
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
